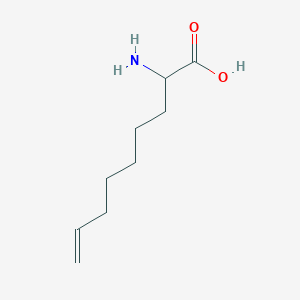

2-Amino-8-nonenoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminonon-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMSSWRWDBZUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-amino-8-nonenoic acid structural analysis techniques

An In-Depth Technical Guide to the Structural Analysis of (S)-2-amino-8-nonenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-8-nonenoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry due to its unique structural features, including a terminal alkene and a chiral center at the α-carbon. These characteristics make it a valuable building block for novel therapeutics. The precise elucidation of its three-dimensional structure is paramount for understanding its biological activity and for its application in drug design and development. This technical guide provides a comprehensive overview of the principal analytical techniques for the complete structural characterization of (S)-2-amino-8-nonenoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), chiral High-Performance Liquid Chromatography (HPLC), and X-ray crystallography. This document serves as a detailed manual for researchers, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Structural Integrity

The biological function of a molecule is intrinsically linked to its three-dimensional structure. For chiral molecules such as (S)-2-amino-8-nonenoic acid, the specific arrangement of atoms in space dictates its interactions with biological targets. The presence of the (S)-enantiomer is critical, as the (R)-enantiomer may exhibit different, potentially undesirable, biological activity. Therefore, a multi-faceted analytical approach is essential to confirm the identity, purity, and absolute stereochemistry of this compound. This guide will detail the synergistic use of modern analytical techniques to achieve a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.[1][2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for an unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of (S)-2-amino-8-nonenoic acid.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides crucial information about the number and types of hydrogen atoms in the molecule. The chemical shift of each proton is indicative of its local electronic environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of (S)-2-amino-8-nonenoic acid in a suitable deuterated solvent (e.g., D₂O, CD₃OD). D₂O is often preferred for amino acids to simplify the spectrum by exchanging the acidic and amino protons with deuterium.

-

Data Acquisition: Utilize a high-field NMR spectrometer (≥400 MHz) to obtain optimal signal dispersion. Standard acquisition parameters should be employed.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to an internal standard (e.g., DSS) or the residual solvent peak.[3]

Expected ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Rationale |

| H-9 (vinyl) | ~4.9-5.1 | m | 2H | Protons on a terminal double bond.[3][4][5] | |

| H-8 (vinyl) | ~5.7-5.9 | m | 1H | Proton on a terminal double bond, coupled to H-7 and H-9.[4][5][6] | |

| H-2 (α-proton) | ~3.6-3.8 | t | 1H | ~6-7 | Adjacent to the electron-withdrawing amino and carboxyl groups. |

| H-7 | ~2.0-2.2 | q | 2H | ~7 | Allylic protons, deshielded by the double bond.[3] |

| H-3 | ~1.8-2.0 | m | 2H | Methylene protons adjacent to the chiral center. | |

| H-4, H-5, H-6 | ~1.3-1.6 | m | 6H | Aliphatic methylene protons in the carbon chain. |

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. Proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C-1 (carboxyl) | ~175-180 | Carbonyl carbon of the carboxylic acid.[7] |

| C-9 (vinyl) | ~114-116 | Terminal sp² carbon of the alkene. |

| C-8 (vinyl) | ~138-140 | Internal sp² carbon of the alkene. |

| C-2 (α-carbon) | ~55-60 | Carbon attached to the amino and carboxyl groups.[8][9][10][11] |

| C-7 | ~33-35 | Allylic carbon. |

| C-3, C-4, C-5, C-6 | ~25-35 | Aliphatic sp³ carbons. |

2D NMR for Unambiguous Assignments

2D NMR experiments are indispensable for confirming the connectivity established from 1D spectra.

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity throughout the carbon chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the definitive assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds apart, which is crucial for confirming the overall structure and assigning quaternary carbons.

Caption: Integrated NMR approach for structural elucidation.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule.[12][13]

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique ideal for polar molecules like amino acids, as it minimizes fragmentation.[14][15]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent like methanol or acetonitrile/water. A small amount of formic acid is often added to promote protonation.

-

Data Acquisition: The sample is infused into the mass spectrometer, and the spectrum is acquired in positive ion mode. The protonated molecule, [M+H]⁺, is the primary ion observed.

Expected Result: For (S)-2-amino-8-nonenoic acid (C₉H₁₇NO₂), the expected m/z for [M+H]⁺ is 172.13.[16]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Expected Result: The calculated exact mass for [C₉H₁₇NO₂ + H]⁺ is 172.1332. An experimentally determined mass within a few ppm of this value confirms the elemental composition.

Chiral Chromatography: Assessing Enantiomeric Purity

The stereochemical purity of (S)-2-amino-8-nonenoic acid is critical. Chiral HPLC is the most common method for separating and quantifying enantiomers.[17][18]

Experimental Protocol:

-

Column Selection: A chiral stationary phase (CSP) is required. For amino acids, common choices include teicoplanin-based (e.g., Astec CHIROBIOTIC T), Pirkle-type, or cyclodextrin-based columns.[19][20][21][22][23][24]

-

Method Development: The mobile phase, typically a mixture of organic solvents with additives, is optimized to achieve baseline separation of the (S) and (R) enantiomers.

-

Analysis: The sample is injected, and the chromatogram is recorded. The enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers.

Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.

X-ray Crystallography: The Definitive Stereochemical Assignment

Single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[25][26][27]

Experimental Protocol:

-

Crystallization: This is often the most challenging step and involves growing a single, high-quality crystal of the compound.[28][29][30][31][32] This can be achieved through various techniques such as slow evaporation or vapor diffusion from a supersaturated solution. Amino acids can be effective additives in protein crystallization, and similar principles can be applied to crystallize the amino acid itself.[33]

-

Data Collection: The crystal is mounted in an X-ray diffractometer, and diffraction data are collected as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, into which the molecular structure is fitted and refined.[34] The final model provides precise bond lengths, bond angles, and the absolute configuration at the chiral center.

Conclusion: A Holistic Approach to Structural Verification

The comprehensive structural analysis of (S)-2-amino-8-nonenoic acid necessitates the integration of multiple analytical techniques. NMR spectroscopy provides the fundamental framework of the molecule's connectivity. Mass spectrometry confirms the molecular weight and elemental composition. Chiral HPLC is essential for quantifying its enantiomeric purity. Finally, X-ray crystallography offers the ultimate confirmation of its absolute stereochemistry. By employing this suite of techniques, researchers can have the utmost confidence in the structural integrity of their material, a critical prerequisite for its successful application in drug discovery and development.

References

-

Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

-

Chiral Separation of Amino Acid Enantiomers. Thin Layer Chromatography in Chiral Separations and Analysis. [Link]

-

What Is the Principle of Determining Amino Acids by Mass Spectrometry. MtoZ Biolabs. [Link]

-

Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

-

Overview of peptide and protein analysis by mass spectrometry. PubMed. [Link]

-

Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society. [Link]

-

Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

-

[NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc. [Link]

-

1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. PubMed. [Link]

-

Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

-

The 13C chemical shifts of amino acids in aqueous solution containing organic solvents. PubMed. [Link]

-

Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies. [Link]

-

Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Biblioteka Nauki. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

What is Protein X-Ray Crystallography?. John Innes Centre. [Link]

-

X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. NIH. [Link]

-

Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. ACS Publications. [Link]

-

Protein mass spectrometry. Wikipedia. [Link]

-

Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. Cardiff University. [Link]

-

Protein X-ray Crystallography & Protein Structure Determination. Proteopedia. [Link]

-

Development of a CE-ESI-ITMS method for the enantiomeric determination of the non-protein amino acid ornithine. PubMed. [Link]

-

Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Modgraph. [Link]

-

Growing crystals from protein – scienceinschool.org. Science in School. [Link]

-

Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

Crystallization of Amino Acids. GEA. [Link]

-

5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. [Link]

-

2-Amino-8-nonenoic acid. PubChem. [Link]

-

A Newcomer's Guide to Peptide Crystallography. PubMed Central. [Link]

-

Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Monash University. [Link]

-

Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. [Link]

-

Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. eLS. [Link]

-

Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Alberta. [Link]

-

Introduction to NMR spectroscopy of proteins. Duke University. [Link]

Sources

- 1. people.bu.edu [people.bu.edu]

- 2. users.cs.duke.edu [users.cs.duke.edu]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 9. kpwulab.com [kpwulab.com]

- 10. 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 13. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]

- 16. This compound | C9H17NO2 | CID 66523634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chromatographytoday.com [chromatographytoday.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. chiraltech.com [chiraltech.com]

- 21. tandfonline.com [tandfonline.com]

- 22. scas.co.jp [scas.co.jp]

- 23. agilent.com [agilent.com]

- 24. phx.phenomenex.com [phx.phenomenex.com]

- 25. bibliotekanauki.pl [bibliotekanauki.pl]

- 26. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]

- 27. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 28. cardiff.ac.uk [cardiff.ac.uk]

- 29. Growing crystals from protein – scienceinschool.org [scienceinschool.org]

- 30. gea.com [gea.com]

- 31. bitesizebio.com [bitesizebio.com]

- 32. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

- 34. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Amino-8-nonenoic acid

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Amino-8-nonenoic Acid

Authored by a Senior Application Scientist

Foreword: this compound is a non-proteinogenic amino acid that presents a unique combination of functional groups: a primary amine, a carboxylic acid, and a terminal alkene. This structure makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel peptide analogues, constrained peptides, and other bioactive molecules. Its bifunctionality allows for orthogonal chemical modifications, providing a versatile scaffold for drug discovery and materials science. This guide provides a comprehensive overview of its core properties, synthesis, and analysis, grounded in established scientific principles and methodologies.

Molecular Identity and Structure

This compound is systematically named 2-aminonon-8-enoic acid.[1] Its structure consists of a nine-carbon chain with an amino group at the alpha-position (C2) and a double bond at the terminal position (C8-C9). The presence of a chiral center at C2 means the molecule exists as two enantiomers, (S)-2-amino-8-nonenoic acid and (R)-2-amino-8-nonenoic acid.

| Identifier | Value | Source |

| IUPAC Name | 2-aminonon-8-enoic acid | PubChem[1] |

| Molecular Formula | C₉H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 171.24 g/mol | PubChem[1] |

| CAS Number | 1222561-61-6 | Sigma-Aldrich[2] |

| Canonical SMILES | C=CCCCCCC(C(=O)O)N | PubChem[1] |

| InChI Key | LKMSSWRWDBZUFC-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

Comprehensive experimental data for the free form of this compound is not extensively documented in publicly available literature. However, key properties can be computed or inferred from its structure and data on analogous compounds.

Computed Properties

Computational models provide valuable estimates for several physicochemical parameters.

| Property | Computed Value | Source |

| XLogP3 | -0.4 | PubChem[1] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

The negative XLogP3 value suggests that this compound is predominantly hydrophilic, a characteristic feature of amino acids due to the charged amino and carboxyl groups at physiological pH.

Physical State and Solubility

-

Physical State : As a crystalline solid, typical for amino acids. The hydrochloride salt is described as a white solid.[3]

-

Solubility : Expected to be soluble in water and polar protic solvents, with limited solubility in nonpolar organic solvents. The solubility is highly pH-dependent. For comparison, the related fatty acid, 8-nonenoic acid, is soluble in organic solvents like chloroform and acetone.

Thermal Properties

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its three primary functional groups:

-

Amino Group (-NH₂) : Acts as a nucleophile and a base. It readily undergoes reactions typical of primary amines, such as N-acylation (e.g., Boc protection), alkylation, and formation of Schiff bases.

-

Carboxylic Acid Group (-COOH) : Exhibits acidic properties and can be converted into esters, amides, or acid chlorides. It is the site for peptide bond formation.

-

Terminal Alkene (C=C) : The double bond can participate in various electrophilic addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation) and metathesis reactions, allowing for chain extension or cyclization.

The presence of both the amino acid moiety and the terminal alkene allows for orthogonal derivatization, a highly desirable feature in the synthesis of complex molecules and peptidomimetics.

Synthesis Pathway

A practical and highly enantioselective synthesis for (S)-2-Amino-8-nonenoic acid has been developed, which is crucial for its application in stereospecific drug design. The process avoids the isolation of intermediates, making it efficient for larger-scale preparation.[3]

Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid

The synthesis begins with 7-bromohept-1-ene and proceeds through two key steps without intermediate isolation:

-

Grignard Reaction : Formation of a Grignard reagent from 7-bromohept-1-ene, followed by addition to diethyl oxalate to generate an α-keto acid substrate.

-

Enzymatic Reductive Amination : The crude α-keto acid is subjected to a highly enantioselective reductive amination using leucine dehydrogenase and glucose dehydrogenase as catalysts. This step sets the crucial stereochemistry at the C2 position.

-

Boc Protection : The resulting amino acid is directly protected with a tert-butyloxycarbonyl (Boc) group under Schotten-Baumann conditions to yield the final product in a 60% overall yield and >99.9% enantiomeric excess.[3]

Caption: Asymmetric synthesis workflow.

Deprotection

The Boc-protected amino acid can be easily deprotected to yield the free amino acid or its salt. For instance, treatment with 4 N HCl in dioxane provides the (S)-2-Amino-8-nonenoic acid hydrochloride salt.[3]

Analytical Methodologies

The characterization and quantification of this compound require robust analytical techniques capable of separating it from other components and confirming its identity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR is a primary tool for structural confirmation. The ¹H NMR spectrum for the HCl salt of (S)-2-Amino-8-nonenoic acid shows characteristic signals: a multiplet around 5.79 ppm for the vinylic proton (-CH=), multiplets around 5.00-4.94 ppm for the terminal vinylic protons (=CH₂), and a multiplet for the alpha-proton (-CH(NH₃⁺)-) around 3.8 ppm.[3] ¹³C NMR would be expected to show signals for the carboxyl carbon (~170-180 ppm), the terminal alkene carbons (~114 and ~139 ppm), and the alpha-carbon (~55-60 ppm).

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) coupled with a mass analyzer is ideal for determining the molecular weight and fragmentation pattern. The expected [M+H]⁺ ion would be at m/z 172.13.

-

Infrared (IR) Spectroscopy : Expected characteristic absorptions include C=O stretching of the carboxylic acid (~1700-1730 cm⁻¹), N-H bending of the amine (~1500-1640 cm⁻¹), O-H stretching (~2500-3300 cm⁻¹), and C=C stretching of the alkene (~1640 cm⁻¹).

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and quantification.[5]

Protocol: Representative HPLC-MS Method for Analysis

This protocol is a standard method for amino acid analysis and can be adapted for this compound.[6]

-

Sample Preparation :

-

Accurately weigh and dissolve the sample in a suitable diluent, such as 0.1 N HCl or the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

Instrumentation and Conditions :

-

System : Agilent 1290 Infinity II LC System or equivalent.

-

Column : AdvanceBio AAA, 2.7 µm, 4.6 x 100 mm.

-

Mobile Phase A : 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2.

-

Mobile Phase B : Acetonitrile:Methanol:Water (45:45:10, v/v/v).

-

Flow Rate : 1.5 mL/min.

-

Column Temperature : 40 °C.

-

Injection Volume : 1 µL.

-

-

Gradient Elution :

Time (min) % Mobile Phase B 0.0 2 0.5 2 13.5 57 13.6 100 15.5 100 15.6 2 | 18.0 | 2 |

-

Detection :

-

Mass Spectrometer : ESI in positive ion mode.

-

Scan Range : m/z 50-500.

-

Targeted Ion Monitoring : Monitor for the [M+H]⁺ ion at m/z 172.13.

-

Rationale for Method Selection : This reversed-phase HPLC method with pre-column derivatization (if needed for UV detection) or direct MS detection provides excellent resolution and sensitivity for amino acids.[7][8] The use of a mass spectrometer as a detector offers high specificity and confirmatory analysis.

Caption: General HPLC-MS analytical workflow.

Safety, Handling, and Storage

Hazard Identification

Based on supplier safety data sheets, this compound and its salts are associated with the following hazards:

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2][9]

-

Signal Word : Warning.

-

Pictograms : GHS07 (Exclamation Mark).[2]

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust, vapor, mist, or gas.

-

Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

Storage

-

Store in a cool, dry place in a tightly sealed container.[2]

-

Recommended storage is often at room temperature.

Conclusion

This compound is a non-canonical amino acid with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature—comprising an amine, a carboxylic acid, and a terminal alkene—allows for a wide range of chemical modifications. While comprehensive experimental data on its physical properties remains to be fully documented, its chemical reactivity is well-understood based on fundamental organic principles. The development of an efficient, highly enantioselective synthesis has made the chiral forms of this compound accessible for advanced research and development applications. Standard analytical techniques, particularly HPLC-MS, are well-suited for its characterization and quality control. As research into novel peptides and bioactive molecules continues, the utility of specialized amino acids like this compound is poised to grow, making a thorough understanding of its properties essential for the scientific community.

References

- Truppo, M. D., et al. (2015). Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid in One Through-Process. Organic Process Research & Development.

-

PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

- Achmem (n.d.). (2R)-2-Amino-8-nonenoic acid hydrochloride.

-

PrepChem.com (n.d.). Synthesis of trans-2-nonenoic acid. Available at: [Link]

-

PubChem (n.d.). 8-Nonenoic Acid. National Center for Biotechnology Information. Available at: [Link]

-

Chemsrc (2024). 8-Nonenoic Acid. Available at: [Link]

-

Agilent Technologies (n.d.). Amino Acid Analysis. Available at: [Link]

-

In-Ja, L., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. Available at: [Link]

-

NIST (n.d.). 2-Nonenoic acid - Mass spectrum (electron ionization). NIST Chemistry WebBook. Available at: [Link]

-

NIST (n.d.). 2-Nonenoic acid - Infrared Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids. Available at: [Link]

-

NIST (n.d.). 2-Nonenoic acid. NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase (n.d.). 2-Nonenoic acid - 1H NMR. Available at: [Link]

-

Angene (n.d.). 8-Nonenoic Acid: Your Go-To Chemical for Diverse Synthesis Needs. Available at: [Link]

-

Wikipedia (n.d.). Coffee bean. Available at: [Link]

Sources

- 1. This compound | C9H17NO2 | CID 66523634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1222561-61-6 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 8-NONENOIC ACID CAS#: 31642-67-8 [m.chemicalbook.com]

- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. achmem.com [achmem.com]

Asymmetric synthesis of iso-Boc (S)-2-amino-8-nonenoic acid

An In-Depth Technical Guide to the Asymmetric Synthesis of iso-Boc (S)-2-amino-8-nonenoic Acid

Authored by a Senior Application Scientist

Introduction: The Significance of (S)-2-amino-8-nonenoic Acid in Modern Drug Discovery

(S)-2-amino-8-nonenoic acid, a non-proteinogenic α-amino acid, represents a valuable chiral building block in the synthesis of complex pharmaceutical agents and peptidomimetics. Its unique structure, featuring a terminal olefin and a defined stereocenter, allows for diverse downstream modifications, such as olefin metathesis, to construct macrocyclic peptide analogues with constrained conformations. These structural motifs are often key to enhancing biological activity, metabolic stability, and cell permeability of therapeutic peptides. The tert-butyloxycarbonyl (Boc) protected form, specifically iso-Boc-(S)-2-amino-8-nonenoic acid, is particularly useful as it is primed for solid-phase peptide synthesis (SPPS). Given the high demand for enantiomerically pure, unconventional amino acids in drug development, robust and scalable asymmetric synthetic routes are of paramount importance.[1]

This guide provides a comprehensive overview of a highly efficient and practical asymmetric synthesis of iso-Boc-(S)-2-amino-8-nonenoic acid, focusing on an enzymatic approach that offers significant advantages over classical chemical methods. We will delve into the strategic considerations, provide a detailed experimental protocol, and present a critical analysis of the key transformations that ensure high yield and exceptional stereochemical fidelity.

A Comparative Overview of Synthetic Strategies

Historically, the synthesis of enantiomerically enriched α-amino acids has been approached through various methodologies, each with its own set of advantages and limitations.[2] For (S)-2-amino-8-nonenoic acid, several routes have been explored, including:

-

Asymmetric Hydrogenation: This method typically involves the hydrogenation of a dehydroamino acid precursor in the presence of a chiral metal catalyst. While effective, it can require high pressures and specialized catalytic systems.[1][3]

-

Enzymatic Resolution: This technique separates a racemic mixture of the amino acid or a derivative, discarding the unwanted enantiomer. This approach is inherently limited to a maximum theoretical yield of 50%.[3]

-

Chiral Pool Synthesis: Starting from a readily available chiral molecule like L-pyroglutamic acid, the target molecule can be constructed through a series of chemical transformations. However, these routes are often lengthy and may suffer from cumulative yield losses.[3]

-

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction. The subsequent removal of the auxiliary adds steps to the overall synthesis.[3]

While these methods are viable, they often lack the efficiency, scalability, and cost-effectiveness required for large-scale production. The focus of this guide is a modern approach that circumvents many of these challenges: a one-pot, two-step synthesis featuring a highly enantioselective enzymatic reductive amination.[3]

The Recommended Synthetic Pathway: A One-Pot Chemoenzymatic Approach

A highly practical and scalable synthesis of iso-Boc (S)-2-amino-8-nonenoic acid has been developed that proceeds in a "through-process" without the need for isolation of intermediates.[3] This strategy significantly reduces purification steps, solvent waste, and overall production time. The synthesis hinges on two key transformations: the formation of an α-keto acid via Grignard addition, followed by a highly stereoselective enzymatic reductive amination.

Figure 1: Overall synthetic workflow for iso-Boc (S)-2-amino-8-nonenoic acid.

Part 1: Synthesis of the α-Keto Acid Precursor

The synthesis commences with the preparation of the α-keto acid, which serves as the substrate for the key enzymatic transformation.

-

Rationale: The choice of a Grignard reaction with diethyl oxalate is a classic and efficient method for constructing α-keto esters. 7-bromohept-1-ene is a readily available starting material. The subsequent in-situ saponification of the resulting ester to the corresponding carboxylate salt is crucial. It was discovered that the sodium salt of the α-keto acid has optimal solubility and stability in the aqueous buffer system required for the enzymatic reaction, a critical insight for developing a robust process.[3]

Part 2: Enzymatic Asymmetric Reductive Amination

This step constitutes the core of the asymmetric synthesis, where the stereocenter is installed with near-perfect fidelity.

-

Mechanism and Rationale: The reductive amination is catalyzed by a dual-enzyme system: Leucine Dehydrogenase (LeuDH) and Glucose Dehydrogenase (GDH).[3]

-

Leucine Dehydrogenase (LeuDH): This enzyme catalyzes the key stereoselective reaction. It facilitates the formation of an imine intermediate between the α-keto acid and ammonia, which is then reduced by NADH to the (S)-amino acid. The enzyme's chiral active site ensures that the hydride is delivered to only one face of the imine, resulting in high enantioselectivity.

-

Glucose Dehydrogenase (GDH): The LeuDH-catalyzed reduction consumes one equivalent of the expensive cofactor NADH, converting it to NAD+. To make the process catalytic with respect to the cofactor, GDH is employed to regenerate NADH from NAD+ by oxidizing glucose, a cheap sacrificial substrate. This in-situ cofactor regeneration is a hallmark of efficient and economically viable biocatalytic processes.

-

Figure 2: Dual-enzyme system for asymmetric reductive amination.

Part 3: Boc Protection

Following the enzymatic reaction, the newly formed (S)-2-amino-8-nonenoic acid is protected with a Boc group without isolation.

-

Rationale: The reaction mixture from the enzymatic step is acidified, and the product is extracted into an organic solvent. The addition of di-tert-butyl dicarbonate (Boc₂O) under basic conditions smoothly converts the amino acid into its N-Boc derivative, which is more stable, easier to handle, and ready for use in peptide synthesis. This final step completes the "through-process," yielding the desired product after a single final purification.

Quantitative Data Summary

The efficiency of this chemoenzymatic process is highlighted by the high overall yield and exceptional enantiomeric purity.

| Parameter | Value | Reference |

| Overall Yield | 60% | [3] |

| Enantiomeric Excess (ee) | >99.9% | [3] |

| Starting Material | 7-bromohept-1-ene | [3] |

| Number of Isolations | 1 | [3] |

Detailed Experimental Protocol

This protocol is adapted from the literature and should be performed by trained chemists in a suitable laboratory setting.[3]

Materials:

-

7-bromohept-1-ene

-

Magnesium turnings

-

Diethyl oxalate

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Leucine Dehydrogenase (LeuDH)

-

Glucose Dehydrogenase (GDH)

-

Ammonium chloride (NH₄Cl)

-

D-Glucose

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Isopropyl acetate (i-PrOAc)

Procedure:

-

Grignard Reagent Formation and Reaction:

-

To a flame-dried flask under an inert atmosphere, add magnesium turnings.

-

Add a solution of 7-bromohept-1-ene in anhydrous THF dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent is formed, cool the mixture to 0°C.

-

Slowly add a solution of diethyl oxalate in anhydrous THF, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

-

-

Saponification (In-situ):

-

Cool the reaction mixture to 0°C and slowly quench with an aqueous solution of NaOH.

-

Allow the mixture to warm to room temperature and stir until the saponification is complete (as monitored by TLC or HPLC).

-

-

Enzymatic Reductive Amination (In-situ):

-

To the aqueous layer containing the sodium salt of the α-keto acid, add a buffer solution (e.g., phosphate buffer, pH ~8.0).

-

Add ammonium chloride, D-glucose, NAD⁺, Glucose Dehydrogenase, and Leucine Dehydrogenase.

-

Stir the mixture at room temperature until the conversion of the keto acid to the amino acid is complete (typically 24-48 hours, monitored by HPLC).

-

-

Boc Protection and Isolation:

-

Cool the reaction mixture to 0°C and carefully acidify to pH ~2 with concentrated HCl.

-

Extract the aqueous layer with isopropyl acetate (i-PrOAc).

-

To the combined organic extracts, add an aqueous solution of sodium bicarbonate to adjust the pH to ~9.

-

Add di-tert-butyl dicarbonate (Boc₂O) and stir vigorously at room temperature until the protection is complete.

-

Separate the layers and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield iso-Boc (S)-2-amino-8-nonenoic acid as a white solid.

-

The described chemoenzymatic, one-pot synthesis of iso-Boc (S)-2-amino-8-nonenoic acid represents a state-of-the-art approach in the field of asymmetric synthesis. The trustworthiness of this protocol is rooted in its self-validating nature. The exceptional enantioselectivity (>99.9% ee) is dictated by the inherent stereochemical control of the leucine dehydrogenase active site, virtually eliminating the possibility of forming the incorrect enantiomer. The dual-enzyme system for cofactor regeneration ensures the reaction proceeds to completion efficiently. By telescoping multiple synthetic steps into a single, continuous process, this method not only provides a high overall yield (60%) but also aligns with the principles of green chemistry by minimizing waste and operational complexity. This makes it an authoritative and highly reliable method for researchers and drug development professionals requiring access to this valuable non-natural amino acid.[3]

References

-

Voges, M., et al. (2003). Recent developments in the catalytic asymmetric synthesis of alpha- and beta-amino acids. Angewandte Chemie International Edition, 42(36), 4290-9. [Link]

-

Patel, R. N., et al. (2015). Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid in One Through-Process. Organic Process Research & Development, 19(12), 1948-1953. [Link]

-

Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8614-8618. [Link]

-

Marcos, C. F., et al. (2011). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 111(5), 3601-3739. [Link]

-

Soloshonok, V. A., & Izawa, K. (Eds.). (2008). Asymmetric Synthesis and Application of alpha-Amino Acids. American Chemical Society. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-8-nonenoic Acid

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the non-proteinogenic amino acid, 2-Amino-8-nonenoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the well-established spectroscopic behavior of its constituent functional groups. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles and experimental considerations for acquiring and interpreting this information.

Introduction to this compound

This compound is an unsaturated amino acid with a nine-carbon backbone. Its structure, featuring a terminal double bond and an alpha-amino group, makes it a valuable building block in synthetic chemistry and drug discovery. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for studying its interactions in various chemical and biological systems.

The molecular structure of this compound is presented below.[1] This structure dictates the spectroscopic signatures we expect to observe.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be characterized by signals corresponding to the vinylic protons of the terminal alkene, the alpha-proton adjacent to the amino and carboxyl groups, and the aliphatic chain protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 (α-H) | ~3.7 | dd | J = ~8, ~5 Hz |

| H-8 (vinylic CH) | 5.7 - 5.9 | ddt | J = ~17, ~10, ~7 Hz |

| H-9a (vinylic CH₂) | ~5.0 | dd | J = ~17, ~1.5 Hz (trans) |

| H-9b (vinylic CH₂) | ~4.9 | dd | J = ~10, ~1.5 Hz (cis) |

| H-7 (allylic CH₂) | ~2.0 | q | J = ~7 Hz |

| H-3 to H-6 (alkyl CH₂) | 1.3 - 1.6 | m | - |

| NH₂ | Variable (broad) | s | - |

| COOH | Variable (broad) | s | - |

Expertise & Experience: The chemical shift of the α-proton (H-2) is influenced by the adjacent electron-withdrawing amino and carboxyl groups. The vinylic protons (H-8, H-9) exhibit characteristic chemical shifts and complex coupling patterns due to geminal, cis, and trans couplings.[2][3][4] The terminal vinylic protons (H-9a and H-9b) are diastereotopic and will have distinct chemical shifts.[3] The allylic protons (H-7) are deshielded by the adjacent double bond.[5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will clearly show the presence of the carboxyl carbon, the two sp² hybridized carbons of the double bond, the α-carbon, and the sp³ hybridized carbons of the alkyl chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (COOH) | ~175 |

| C-2 (α-C) | ~55 |

| C-8 (vinylic CH) | ~139 |

| C-9 (vinylic CH₂) | ~114 |

| C-7 (allylic CH₂) | ~33 |

| C-3 to C-6 (alkyl CH₂) | 25 - 35 |

Expertise & Experience: The carboxyl carbon (C-1) will be the most downfield signal.[6] The sp² carbons of the alkene (C-8 and C-9) will appear in the characteristic alkene region of the spectrum.[6][7][8] The α-carbon (C-2) is shifted downfield due to the attached nitrogen and carbonyl group. The remaining aliphatic carbons will appear in the upfield region of the spectrum.[7]

Experimental Protocol: NMR Spectroscopy

Protocol 1: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: Standard 5 mm broadband probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Experimental workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In the solid state, amino acids typically exist as zwitterions, which significantly influences their IR spectra.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the ammonium group, the carboxylate group, the C=C double bond, and the C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

| N-H (Ammonium) | 3000 - 2800 (broad) | N-H stretch |

| C-H (sp³, alkyl) | 2960 - 2850 | C-H stretch |

| C-H (sp², alkene) | 3080 - 3010 | =C-H stretch |

| C=O (Carboxylate) | ~1600 | Asymmetric COO⁻ stretch |

| N-H (Ammonium) | ~1500 | N-H bend |

| C=C (Alkene) | ~1640 | C=C stretch |

| C-H (Alkene) | ~990 and ~910 | =C-H out-of-plane bend |

| C-O (Carboxylate) | ~1400 | Symmetric COO⁻ stretch |

Expertise & Experience: The broad absorption in the 3000-2800 cm⁻¹ region is a hallmark of the N-H stretching vibration of the ammonium group in a zwitterionic amino acid.[9][10] The strong band around 1600 cm⁻¹ is due to the asymmetric stretching of the carboxylate group, which is also characteristic of the zwitterionic form.[10] The presence of the terminal alkene is confirmed by the C=C stretch around 1640 cm⁻¹ and the distinct out-of-plane C-H bending vibrations around 990 and 910 cm⁻¹.[11][12][13]

Experimental Protocol: IR Spectroscopy

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Analysis

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: A single-reflection diamond ATR accessory.

-

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Spectrum Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectral Data

For a volatile and thermally stable derivative of this compound, electron ionization (EI) could be used. However, for the underivatized amino acid, soft ionization techniques like Electrospray Ionization (ESI) are preferred.

-

Molecular Ion (M⁺) or Pseudomolecular Ion ([M+H]⁺): The molecular weight of this compound is 171.24 g/mol .[1] In ESI-MS, a prominent peak at m/z 172.1 ([M+H]⁺) is expected in positive ion mode.

-

Key Fragmentation Pathways:

-

Loss of H₂O: A fragment ion corresponding to the loss of water from the protonated molecule.

-

Loss of COOH (formic acid): A characteristic fragmentation for amino acids, resulting in a loss of 46 Da.

-

Cleavage of the Alkyl Chain: Fragmentation along the aliphatic chain will produce a series of fragment ions separated by 14 Da (CH₂).

-

Experimental Protocol: Mass Spectrometry

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol with a small amount of formic acid to promote protonation.

-

LC Separation (Optional but Recommended):

-

Column: A C18 reversed-phase column is suitable for separating the amino acid from potential impurities.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

-

MS Analysis:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Scan Range: m/z 50 - 500.

-

Collision Energy (for MS/MS): Vary the collision energy to induce fragmentation and obtain a tandem mass spectrum.

-

Caption: Logical flow for mass spectrometry analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the comprehensive characterization of this compound. While this guide presents predicted data based on fundamental principles and data from analogous structures, it provides a robust framework for researchers to acquire and interpret experimental data for this and similar unsaturated amino acids. The detailed protocols offer a starting point for method development and validation, ensuring the generation of high-quality, reliable spectroscopic data.

References

-

Infrared Spectroscopy of Amino Acid Side Chains - Undergraduate Science Journals. (2016). Undergraduate Science Journals. [Link]

-

FT-IR spectra of amino acids studied in the present work. Each panel... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. (2009). Journal of the American Chemical Society. [Link]

-

Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. (1958). Journal of the American Chemical Society. [Link]

-

Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. (2020). Physical Chemistry Chemical Physics. [Link]

-

Nuclear Magnetic Resonance of Alkenes - Studylib. (n.d.). Studylib. [Link]

-

NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]

-

Nuclear Magnetic Resonance (NMR) of Alkenes - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

Methylene Groups: Untangling Terminal Alkenes - YouTube. (2019). YouTube. [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). University of California, Los Angeles. [Link]

-

This compound | C9H17NO2 | CID 66523634 - PubChem. (n.d.). PubChem. [Link]

-

13C NMR Spectroscopy. (n.d.). University of Calgary. [Link]

-

Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments. (n.d.). Springer Nature Experiments. [Link]

-

Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry - PubMed. (n.d.). PubMed. [Link]

-

Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC. (n.d.). PMC. [Link]

-

2-Nonenoic acid - the NIST WebBook. (n.d.). NIST. [Link]

-

8-Nonenoic Acid | C9H16O2 | CID 35860 - PubChem. (n.d.). PubChem. [Link]

-

8-Nonynoic acid | C9H14O2 | CID 35698 - PubChem - NIH. (n.d.). PubChem. [Link]

-

Identification of 8-nonenoic acid. (A) Comparative analysis of GC–MS... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Synthesis and Molecular Structures of (E)-non-2-enoic Acid and (E) - MDPI. (n.d.). MDPI. [Link]

-

2-Nonenoic acid - the NIST WebBook. (n.d.). NIST. [Link]

-

Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases - The Royal Society of Chemistry. (2022). The Royal Society of Chemistry. [Link]

-

2-Nonenoic acid - the NIST WebBook. (n.d.). NIST. [Link]

-

2-Nonenoic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.). NIST. [Link]

-

2-Nonenoic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.). NIST. [Link]

-

2-Nonynoic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]

Sources

- 1. This compound | C9H17NO2 | CID 66523634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. studylib.net [studylib.net]

- 3. m.youtube.com [m.youtube.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 10. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. 2-Nonenoic acid [webbook.nist.gov]

- 13. 2-Nonenoic acid [webbook.nist.gov]

Commercial availability and purity of (S)-2-amino-8-nonenoic acid

An In-depth Technical Guide to the Commercial Availability and Purity of (S)-2-amino-8-nonenoic Acid

Introduction

(S)-2-amino-8-nonenoic acid is a non-proteinogenic α-amino acid characterized by a nine-carbon backbone with a terminal double bond. Its unique structure, combining a chiral amino acid moiety with an alkenyl chain, makes it a valuable building block in medicinal chemistry and drug development. It serves as a key intermediate for synthesizing complex molecules, including peptide mimics, constrained peptides, and other compounds with potential therapeutic applications. The precise stereochemistry at the α-carbon is often crucial for biological activity, making the procurement and verification of the enantiomerically pure (S)-isomer a critical first step for any research or development program.

This guide provides a comprehensive overview of the commercial landscape for (S)-2-amino-8-nonenoic acid, details state-of-the-art methods for its purity assessment, and offers insights into the synthetic considerations that impact quality.

Commercial Availability: Navigating the Supplier Landscape

Procuring (S)-2-amino-8-nonenoic acid requires careful diligence, as off-the-shelf availability can be limited and purity specifications vary significantly among suppliers. While the racemic form and the (R)-enantiomer are listed by several chemical vendors, sourcing the specific (S)-enantiomer with high chemical and enantiomeric purity often necessitates inquiry with specialty suppliers or consideration of custom synthesis.

Below is a summary of representative commercial listings. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and enantiomeric excess before purchase.

| Supplier | Product Name/Form | CAS Number | Stated Purity / Enantiomeric Excess (e.e.) |

| Sigma-Aldrich (via AChemBlock) | 2-Amino-8-nonenoic acid | 1222561-61-6 | 95% (Stereochemistry not specified) |

| Achmem | (2R)-2-Amino-8-nonenoic acid hydrochloride | 2682097-51-2 | >95% (e.e. >97%)[1] |

| Sigma-Aldrich | (2R)-2-Amino-8-nonenoic acid | Not specified | Not specified |

Note: This table is illustrative. Supplier offerings and specifications are subject to change. The CAS number 1222561-61-6 is often associated with the racemic mixture or unspecified stereoisomer.[2]

The sourcing decision process for a chiral intermediate like (S)-2-amino-8-nonenoic acid can be visualized as follows:

Caption: Sourcing decision workflow for (S)-2-amino-8-nonenoic acid.

Synthesis & Impurity Profile: A Look Behind the Label

Understanding the synthetic route is paramount to anticipating potential impurities. While various methods exist, a highly practical and enantioselective synthesis for the Boc-protected form of (S)-2-amino-8-nonenoic acid has been reported, achieving an impressive >99.9% enantiomeric excess (ee).[3][4] This process utilizes an enzymatic reductive amination, which is key to its high stereoselectivity.[3][4]

Key Synthesis Steps:

-

Grignard Addition: Starting from 7-bromohept-1-ene.

-

Enzymatic Reductive Amination: A highly enantioselective step using leucine dehydrogenase and glucose dehydrogenase.[3]

-

Boc Protection: Formation of the iso-Boc carbamate derivative.[4]

Potential Impurities Stemming from Synthesis:

-

(R)-Enantiomer: The most critical impurity. Its presence, even in small amounts, can have significant pharmacological consequences. The choice of a highly stereoselective synthesis is designed to minimize this.

-

Starting Materials: Residual 7-bromohept-1-ene or other precursors.

-

Reagents and Solvents: Trace amounts of reagents from the Grignard, amination, or protection steps.

-

Byproducts: Products from side reactions occurring during the multi-step synthesis.

Given that a practical synthesis yielding >99.9% ee has been developed, it is technically feasible to produce high-purity material.[4] Researchers should favor suppliers who can provide evidence of a robust, stereocontrolled synthetic process.

Purity Analysis and Characterization: A Self-Validating Protocol

A comprehensive analysis is required to confirm the identity, chemical purity, and enantiomeric purity of (S)-2-amino-8-nonenoic acid.

Structural Confirmation and Chemical Purity

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation. Both ¹H and ¹³C NMR should be performed to confirm the carbon skeleton and the position of functional groups.

-

¹H NMR: For the HCl salt of (S)-2-amino-8-nonenoic acid, key signals are expected around:

-

5.79 ppm: A multiplet corresponding to the internal vinyl proton (-CH=CH₂).

-

~5.00 ppm: Multiplets for the two terminal vinyl protons (=CH₂).

-

3.8 ppm: A multiplet for the α-proton (-CH(NH₃⁺)-).

-

2.01-1.28 ppm: A series of multiplets for the aliphatic methylene protons.[3]

-

-

¹³C NMR: For the Boc-protected acid, characteristic peaks include:

-

~174 ppm: Carboxylic acid carbon.

-

~156 ppm: Carbamate carbonyl carbon.

-

~139 ppm: Internal vinyl carbon.

-

~115 ppm: Terminal vinyl carbon.

-

~55 ppm: α-carbon.[4]

-

Deviations from these shifts or the presence of unexpected signals can indicate impurities.

2. Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. For the Boc-protected derivative (C₁₄H₂₅NO₄), the expected protonated molecular ion [M+H]⁺ would be at m/z 272.1856.[4] Standard MS can confirm the molecular weight (171.24 g/mol for the free amino acid).[2] The fragmentation pattern in tandem MS (MS/MS) can further validate the structure.[5][6]

Enantiomeric Purity Determination

The gold standard for determining the enantiomeric purity of amino acids is chiral High-Performance Liquid Chromatography (HPLC).[7]

Principle: Chiral HPLC methods enable the separation of enantiomers by creating transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[8] The differential stability of these complexes leads to different retention times for the (S) and (R) enantiomers, allowing for their quantification.

Workflow for Analytical Purity Assessment:

Caption: Comprehensive analytical workflow for purity validation.

Experimental Protocol: Chiral HPLC Analysis

While a specific, validated method for (S)-2-amino-8-nonenoic acid is not publicly available, the following protocol outlines a robust starting point for method development based on established principles for chiral amino acid analysis.[7][9] Direct separation on a Chiral Stationary Phase (CSP) is the preferred approach as it avoids derivatization, which can introduce artifacts.[10]

Objective: To separate and quantify the (S) and (R) enantiomers of this compound.

1. HPLC System and Column:

-

System: A standard HPLC or UHPLC system equipped with a UV or Mass Spectrometric detector.

-

Column: A macrocyclic glycopeptide-based CSP is highly recommended for underivatized amino acids.[10] An Astec CHIROBIOTIC T column, for example, is effective for a wide range of amino acids.[10]

-

Rationale: These phases possess ionic groups and are compatible with aqueous mobile phases, making them ideal for separating zwitterionic compounds like amino acids.[10]

-

2. Sample Preparation:

-

Accurately weigh ~1 mg of the amino acid sample.

-

Dissolve in 1 mL of the mobile phase or a compatible solvent (e.g., water/methanol mixture) to create a 1 mg/mL stock solution.

-

Filter the sample through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions (Starting Point):

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic additive. A common starting point is Methanol/Water/Acetic Acid/Ammonium Acetate. The exact ratio must be optimized.

-

Rationale: The organic modifier and additives control retention and selectivity by influencing the hydrogen bonding, ionic, and hydrophobic interactions between the analyte and the CSP.

-

-

Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm (for the peptide bond) or Evaporative Light Scattering Detector (ELSD) if UV response is poor. LC-MS provides the highest sensitivity and selectivity.[11]

-

Injection Volume: 5-10 µL.

4. Analysis and Quantification:

-

Inject a certified standard of the racemic mixture to determine the retention times of the (S) and (R) enantiomers.

-

Inject the sample to be analyzed.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the following formula:

-

% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

-

This self-validating system, when performed with a racemic standard for comparison, provides definitive proof of enantiomeric purity.

Handling and Storage

To maintain the integrity of (S)-2-amino-8-nonenoic acid, proper storage is essential. Based on supplier recommendations for analogous compounds, the following conditions are advised:

-

Storage Temperature: Store at room temperature or refrigerated at 4°C for long-term stability.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation at the double bond.

-

Container: Keep in a tightly sealed container to protect from moisture.

Conclusion

(S)-2-amino-8-nonenoic acid is a specialty chemical whose commercial availability as a high-purity enantiomer is not guaranteed from all vendors. Researchers and drug development professionals must adopt a rigorous approach to sourcing and validation. The technical feasibility of producing this compound with >99.9% enantiomeric excess has been demonstrated, setting a high bar for quality.[3][4] A comprehensive analytical strategy, anchored by NMR, MS, and critically, a well-developed chiral HPLC method, is non-negotiable to ensure that the material meets the stringent requirements for its use in scientifically robust and reproducible research.

References

-

Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid in One Through-Process. Organic Process Research & Development. [Link]

-

Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid in One Through-Process. ACS Publications. [Link]

-

Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

-

Analyses of amino acids, Enantiomeric purity. CAT GmbH. [Link]

-

Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. [Link]

-

This compound | C9H17NO2 | CID 66523634. PubChem. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate. [Link]

-

Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. This compound | C9H17NO2 | CID 66523634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. benchchem.com [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

A Technical Guide to the Conformational Analysis of Peptides Containing Unsaturated Amino Acids

Introduction: The Structural Significance of Unsaturation in Peptides

In the realm of peptide science and drug development, the quest for molecules with enhanced stability, predictable conformations, and potent biological activity is paramount. While the 20 proteinogenic amino acids offer a vast combinatorial space, the introduction of non-canonical amino acids has emerged as a powerful strategy to overcome the limitations of native peptides, such as proteolytic instability and conformational flexibility. Among these, peptides incorporating α,β-unsaturated amino acids, particularly dehydroamino acids (ΔAAs), have garnered significant attention.

The presence of a carbon-carbon double bond in the amino acid backbone introduces profound stereoelectronic constraints that significantly influence local and global peptide conformation. Unlike their saturated counterparts, the planarity of the Cα=Cβ bond in ΔAAs restricts the torsional angles (φ and ψ), thereby reducing the accessible conformational space and predisposing the peptide to adopt well-defined secondary structures such as β-turns and 3₁₀-helices.[1][2][3] This conformational rigidity is not merely a structural curiosity; it is intrinsically linked to the biological activity of numerous natural products, including antimicrobial and anticancer agents.[1][4][5] Furthermore, the unique electronic properties of the double bond can be exploited for further chemical modifications, making these peptides versatile scaffolds in drug design.[4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and methodologies for the conformational analysis of peptides containing unsaturated amino acids. We will delve into the synthetic strategies for their preparation, explore the key analytical techniques for structural elucidation, and discuss the synergistic role of computational modeling in rationalizing experimental observations.

I. Synthetic Strategies for Incorporating Unsaturated Amino Acids

The synthesis of peptides containing unsaturated amino acids presents unique challenges compared to standard solid-phase peptide synthesis (SPPS). The primary hurdles lie in the efficient and stereoselective introduction of the dehydroamino acid residue without compromising the integrity of the growing peptide chain. Several strategies have been developed to address these challenges.

The Azlactone-Dipeptide Method

A prevalent approach involves the use of azlactone (oxazolone) dipeptides containing the desired dehydroamino acid.[6] This method is particularly useful for incorporating bulky tetrasubstituted dehydroamino acids like dehydrovaline (ΔVal).[1][6] The synthesis involves the preparation of an N-acyl-dehydroamino acid, which is then cyclized to form the azlactone. This activated intermediate can then be coupled to the N-terminus of a resin-bound peptide.[6]

Causality Behind Experimental Choice: The azlactone's high reactivity facilitates the coupling of sterically hindered dehydroamino acids, which can be sluggish under standard coupling conditions. However, this method often requires the solution-phase preparation of the azlactone dipeptide, which can be cumbersome to integrate into a fully automated SPPS workflow.[7]

Post-Translational Modification Strategies

An alternative and often more streamlined approach involves the generation of the unsaturated residue after the precursor amino acid has been incorporated into the peptide chain.[7] This typically involves the dehydration of a β-hydroxyamino acid, such as threonine or serine, that is already part of the peptide sequence.

Protocol for Dehydration of a Threonine-Containing Peptide:

-

Peptide Synthesis: Synthesize the peptide containing the threonine residue using standard Fmoc-based SPPS.

-

Dehydration Cocktail: Prepare a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and copper(I) chloride (CuCl) in an appropriate organic solvent (e.g., dichloromethane/dimethylformamide mixture).

-

On-Resin Dehydration: Swell the peptide-bound resin in the solvent and add the EDC/CuCl solution. The reaction is typically stirred at room temperature for several hours.

-

Washing: Thoroughly wash the resin with the reaction solvent, followed by methanol and dichloromethane, to remove excess reagents.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: Purify the resulting dehydropeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Self-Validating System: The success of the dehydration can be monitored by mass spectrometry, where a mass loss of 18 Da (corresponding to the loss of a water molecule) is expected. The stereochemistry of the resulting double bond (Z or E isomer) can be determined by nuclear magnetic resonance (NMR) spectroscopy.

Proline-Catalyzed Aldol Condensation

A more recent and versatile method involves the proline-catalyzed aldol condensation of a glycine Schiff base with various aldehydes to generate α,β-dehydroamino esters.[8] This approach offers a general route to a wide range of dehydroamino acids with good control over the Z/E selectivity.[8] The resulting dehydroamino ester can then be incorporated into peptides at either the C- or N-terminus.[8]

II. Spectroscopic Techniques for Conformational Elucidation

A multi-pronged analytical approach is essential for a comprehensive understanding of the three-dimensional structure of peptides containing unsaturated amino acids. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the solution-state conformation of peptides.[9][10] It provides detailed information on bond connectivities, through-space proximities of atoms, and dihedral angle constraints.

Key NMR Experiments and Their Interpretations:

| NMR Experiment | Information Gained | Relevance to Unsaturated Peptides |

| 1D ¹H NMR | Chemical shifts of protons. | The chemical shift of the Cβ-H proton in dehydroamino acids is highly indicative of the double bond's stereochemistry (Z or E). |

| 2D COSY (Correlation Spectroscopy) | J-coupling between protons on adjacent carbons. | Establishes the spin systems of individual amino acid residues. |

| 2D TOCSY (Total Correlation Spectroscopy) | J-coupling between all protons within a spin system. | Facilitates the assignment of all protons belonging to a specific amino acid residue.[11][12] |

| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space proximity of protons (< 5 Å). | Provides crucial distance restraints for structure calculation. The presence of N(i)H-N(i+1)H cross-peaks is indicative of helical structures like the 3₁₀-helix.[2][13] |

| Variable Temperature Experiments | Temperature coefficient of amide proton chemical shifts. | Small temperature coefficients suggest that the amide proton is involved in an intramolecular hydrogen bond, a hallmark of stable secondary structures.[13] |

Experimental Workflow for NMR-Based Structure Determination:

Caption: Workflow for determining peptide conformation using NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[14][15] It is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[14]

Characteristic CD Spectra for Different Secondary Structures:

| Secondary Structure | Characteristic CD Signals |

| α-helix | Strong positive band around 192 nm and two negative bands at ~208 nm and ~222 nm. |

| β-sheet | Negative band around 218 nm and a positive band around 195 nm. |

| β-turn | Varies depending on the type of turn, but often shows a negative band around 205 nm and a weak positive band around 225 nm.[16] |

| Random Coil | Strong negative band around 200 nm. |

Causality Behind Experimental Choice: CD is particularly useful for screening a large number of conditions (e.g., different solvents, temperatures, pH) to quickly assess their impact on the peptide's conformation. For peptides containing aromatic dehydroamino acids, such as dehydrophenylalanine (ΔPhe), exciton coupling between the aromatic side chains can give rise to strong, characteristic CD signals that are highly sensitive to the helical arrangement of the peptide backbone.[2]

X-ray Crystallography

X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state.[17][18] While it is a "gold standard" for structural determination, it requires the growth of high-quality single crystals, which can be a significant bottleneck.

Experimental Workflow for X-ray Crystallography:

Caption: General workflow for peptide structure determination by X-ray crystallography.